molecular formula C6H7BrN2S B582001 2-Amino-5-bromo-4-cyclopropylthiazole CAS No. 869854-12-6

2-Amino-5-bromo-4-cyclopropylthiazole

Cat. No.: B582001
CAS No.: 869854-12-6
M. Wt: 219.1
InChI Key: PLQAJBCICVJVSB-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4-cyclopropylthiazole is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-4-cyclopropylthiazole typically involves the reaction of cyclopropylamine with 2-bromo-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-4-cyclopropylthiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as DMF or DMSO.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include 2-amino-5-substituted-4-cyclopropylthiazoles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidines.

    Coupling Reactions: Products include biaryl derivatives.

Scientific Research Applications

2-Amino-5-bromo-4-cyclopropylthiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-cyclopropylthiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromothiazole
  • 2-Amino-5-chlorothiazole
  • 2-Amino-4-cyclopropylthiazole

Uniqueness

2-Amino-5-bromo-4-cyclopropylthiazole is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct reactivity and biological activity compared to other similar compounds. The cyclopropyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

IUPAC Name

5-bromo-4-cyclopropyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S/c7-5-4(3-1-2-3)9-6(8)10-5/h3H,1-2H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQAJBCICVJVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693926
Record name 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869854-12-6
Record name 5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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